2,4-Diiodo-2-pentene
Description
Chemical Identity and Structure
2,4-Diiodo-2-pentene (IUPAC name: (E)-3,4-diiodo-2-pentene) is a dihalogenated alkene with the molecular formula C₅H₈I₂ and a molecular weight of 337.93 g/mol. Its structure features a double bond between C2 and C3, with iodine atoms substituted at C3 and C4 (Figure 1). The stereochemistry is typically reported as trans (E-configuration) due to steric hindrance during synthesis .
Synthesis and Reactivity
The compound is synthesized via iodine addition to 2,3-pentadiene. details a reaction where iodine (I₂) in carbon tetrachloride at −40°C yields trans-3,4-diiodo-2-pentene. The product’s stereochemical integrity is critical, as racemization can occur via competing E2 and SN2 pathways involving iodide ions .
Properties
Molecular Formula |
C5H8I2 |
|---|---|
Molecular Weight |
321.93 g/mol |
IUPAC Name |
2,4-diiodopent-2-ene |
InChI |
InChI=1S/C5H8I2/c1-4(6)3-5(2)7/h3-4H,1-2H3 |
InChI Key |
VDPYACCRGGSTMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(C)I)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,4-Diiodo-2-pentene can be achieved through various methods. One common approach involves the halogenation of 2-pentene. In this process, 2-pentene is treated with iodine in the presence of a catalyst, such as aluminum chloride, to facilitate the addition of iodine atoms to the carbon chain. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Chemical Reactions Analysis
2,4-Diiodo-2-pentene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atoms in 2,4-Diiodo-2-pentene can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide in acetone or other polar aprotic solvents.
Elimination Reactions: Under basic conditions, 2,4-Diiodo-2-pentene can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can result in the formation of 2-pentene.
Addition Reactions: The double bond in 2,4-Diiodo-2-pentene can participate in addition reactions with various reagents, such as hydrogen halides or halogens, to form dihaloalkanes
Scientific Research Applications
2,4-Diiodo-2-pentene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce iodine atoms into organic molecules. This can be useful in the preparation of other iodinated compounds or in the study of reaction mechanisms involving iodine.
Biology: The compound can be used in radiolabeling studies, where the iodine atoms serve as radioactive tracers to track the movement and distribution of molecules within biological systems.
Medicine: Iodinated compounds, including 2,4-Diiodo-2-pentene, are explored for their potential use in diagnostic imaging techniques, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Industry: In the industrial sector, 2,4-Diiodo-2-pentene can be used in the synthesis of specialty chemicals and materials that require the incorporation of iodine atoms
Mechanism of Action
The mechanism of action of 2,4-Diiodo-2-pentene largely depends on the specific reactions it undergoes. In substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and replace the iodine atoms. In elimination reactions, the base abstracts a proton from the carbon adjacent to the iodine atom, leading to the formation of a double bond and the release of iodine as a leaving group. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophiles or bases used .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Halogenated Alkenes
Table 1: Halogenated Pentene Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties/Reactivity |
|---|---|---|---|---|
| 2,4-Diiodo-2-pentene | C₅H₈I₂ | 337.93 | I at C3, C4; E-configuration | Prone to elimination (E2), SN2; high MW due to I |
| trans-4-Chloro-2-pentene | C₅H₉Cl | 104.58 | Cl at C4; E-configuration | Lower MW; SN2 reactivity dominates |
| (2E)-2-Iodo-3-methyl-2-pentene | C₆H₁₁I | 210.06 | I at C2; methyl at C3 | Steric hindrance slows substitution |
| 2,4-Dichloropentane | C₅H₁₀Cl₂ | 141.04 | Cl at C2, C4 (saturated) | Alkane; inert compared to alkenes |
Key Findings :
- Iodine vs. Chlorine : The larger atomic radius of iodine in 2,4-diiodo-2-pentene increases molecular weight and polarizability, enhancing its leaving-group ability in elimination reactions compared to chlorine analogues .
- Steric Effects : (2E)-2-Iodo-3-methyl-2-pentene exhibits reduced substitution reactivity due to steric hindrance from the methyl group .
Non-Halogenated Alkenes
Table 2: Simple and Substituted Alkenes
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties/Reactivity |
|---|---|---|---|---|
| (E)-2-Pentene | C₅H₁₀ | 70.13 | No halogens; E-configuration | Standard alkene reactivity (e.g., hydrogenation) |
| 2,4-Dimethyl-2-pentene | C₇H₁₄ | 98.19 | Methyl groups at C2, C4 | Hyperconjugation stabilizes double bond |
Key Findings :
- Reactivity: Unlike 2,4-diiodo-2-pentene, non-halogenated alkenes like (E)-2-pentene primarily undergo addition reactions (e.g., hydrogenation, epoxidation) rather than substitution .
- Stability : Methyl groups in 2,4-dimethyl-2-pentene stabilize the double bond via hyperconjugation, reducing electrophilic addition rates compared to halogenated counterparts .
Racemization Studies
- 2,4-Diiodo-2-pentene : Optical purity depends on reaction conditions. In diglyme-CCl₄ mixtures, racemization occurs via iodine addition followed by iodide-mediated E2/SN2 pathways. This property limits its use in stereospecific syntheses .
- Comparison with Dichlorides : 2,4-Dichloropentane (saturated) lacks this racemization pathway, making it more stable for storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
